molecular formula C9H9BrF2O B8027083 1-Bromo-2,4-difluoro-5-propoxybenzene

1-Bromo-2,4-difluoro-5-propoxybenzene

Cat. No.: B8027083
M. Wt: 251.07 g/mol
InChI Key: ASDLMIZOIBLOGB-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, characterized by the presence of bromine, fluorine, and propoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-5-propoxybenzene. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-difluoro-5-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding difluoro-propoxybenzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of aldehydes or carboxylic acids.

    Reduction: Formation of difluoro-propoxybenzene.

Scientific Research Applications

1-Bromo-2,4-difluoro-5-propoxybenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-bromo-2,4-difluoro-5-propoxybenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the context of its application, such as enzyme inhibition in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

  • 1-Bromo-2,5-difluoro-4-propoxybenzene
  • 1-Bromo-3,4-difluoro-5-propoxybenzene
  • 1-Bromo-2,4-difluoro-3-propoxybenzene

Comparison: 1-Bromo-2,4-difluoro-5-propoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity, making it suitable for distinct applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDLMIZOIBLOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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